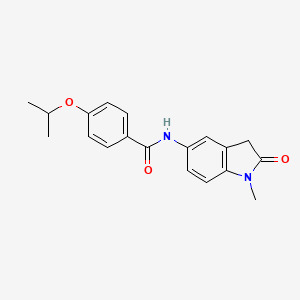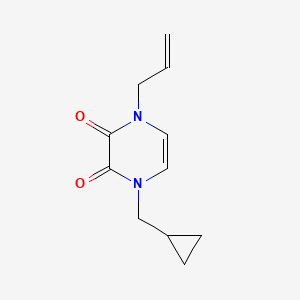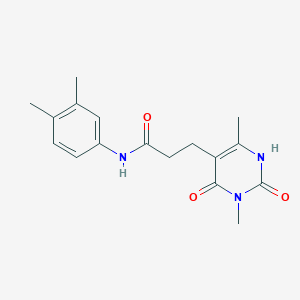
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle. The molecule also has a styryl group (a derivative of styrene) and a 2-chlorobenzyl group attached to it .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography . The molecule likely has regions of aromaticity (in the pyridazinone and styryl parts), and the chlorobenzyl group might add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl chloride part of the molecule might undergo nucleophilic substitution reactions . The styryl part could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorobenzyl group might make the compound somewhat polar .Scientific Research Applications
Anticancer Activity
A series of novel pyridazinone derivatives, including those related to 2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone, have been synthesized and evaluated for their anticancer activity. These compounds, specifically derivative 2h, demonstrated remarkable activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer, with GI(50) values less than 1.0 μM. The study suggests these derivatives could serve as lead compounds for developing new anticancer agents (Rathish et al., 2012).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of pyridazinone derivatives, including those akin to this compound, showcases the potential for creating diverse heterocyclic compounds with significant applications. These studies involve the synthesis of various substituted pyridazinones and their characterization through spectroscopic methods, indicating their potential for further pharmacological evaluation (Kalai et al., 2021).
Antioxidant Activity
Pyridazinone derivatives have been synthesized and evaluated for their potential antioxidant activity. Some compounds in this category have demonstrated significant antioxidant properties, which could make them valuable in the development of treatments for oxidative stress-related diseases. Molecular docking studies have further supported these findings, highlighting the compounds' potential interactions with biological targets and their mechanisms of action (Mehvish & Kumar, 2022).
Crystal Structure Analysis
The crystal structure of specific pyridazinone derivatives reveals the spatial arrangement and bonding interactions within these molecules. Such structural insights are crucial for understanding the compound's reactivity, stability, and interaction with biological targets. The detailed analysis of these structures through X-ray crystallography and other techniques provides a foundation for designing more effective derivatives with enhanced biological activities (Daoui et al., 2021).
Insect Growth Regulating Activity
Research into the insect growth regulating (IGR) activity of pyridazinone derivatives, including those similar to this compound, has demonstrated their potential as novel insecticides. Certain derivatives have shown promising activity against the third-instar nymphs of locusts, disrupting their growth and development. These findings suggest the potential of pyridazinone derivatives in agricultural applications to control pest populations (Yun, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-13H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYAVFIIOQNJU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2845746.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)


![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)
